Roxindole hydrochloride

Descripción general

Descripción

EMD 38362, también conocido como clorhidrato de roxindol, es un compuesto que actúa como un potente agonista en los autorreceptores de dopamina. Tiene una alta afinidad por el subtipo D2-like en el rango de los nanomolares bajos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de EMD 38362 implica la preparación de derivados de indolbutilamida. El proceso generalmente incluye los siguientes pasos:

Formación del Anillo de Indol: El anillo de indol se sintetiza mediante una reacción de síntesis de indol de Fischer.

Alquilación: El derivado de indol se alquila luego para introducir la cadena lateral de butilamida.

Formación de Clorhidrato: El paso final involucra la formación de la sal de clorhidrato para mejorar la estabilidad y solubilidad del compuesto.

Métodos de Producción Industrial

La producción industrial de EMD 38362 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para rendimiento y pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para garantizar la consistencia y la eficiencia .

Análisis De Reacciones Químicas

Succinic Anhydride Route

A key method described in PubMed involves the reaction of 5-methoxyindolylmagnesium bromide with succinic anhydride . This step bypasses the traditional Fischer indole synthesis, streamlining the process:

-

Reagents : Succinic anhydride, 5-methoxyindolylmagnesium bromide.

-

Conditions : Grignard reaction conditions.

-

Outcome : Direct formation of the indolylbutyric acid derivative, which is then converted to roxindole via further steps.

Gamma-Butyrolactone Reaction

Another method employs gamma-butyrolactone and 5-methoxyindole under phase-transfer catalysis:

-

Reagents : Gamma-butyrolactone, 5-methoxyindole, phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Conditions : Mild heating, aqueous-alcoholic medium.

-

Outcome : Formation of an indolylbutyric acid intermediate, which is subsequently functionalized to roxindole.

Formation of Roxindole Hydrochloride

The hydrochloride salt is formed by protonating the hydroxyl group of roxindole:

This step introduces the chloride counterion, enhancing solubility and stability .

Succinic Anhydride Route

text5-methoxyindolylmagnesium bromide → (addition with succinic anhydride) → Intermediate → Roxindole

Gamma-Butyrolactone Route

text5-methoxyindole + gamma-butyrolactone → (phase-transfer catalysis) → Intermediate → Roxindole

Mechanistic Insights

The synthesis leverages Grignard addition and phase-transfer catalysis , enabling efficient carbon-carbon bond formation. For example, in the succinic anhydride route, the indole’s nucleophilic magnesium bromide reacts with the electrophilic carbonyl of succinic anhydride, forming a key intermediate .

Chemical Stability and Purity

Analytical Data

| Property | Value/Determination Method |

|---|---|

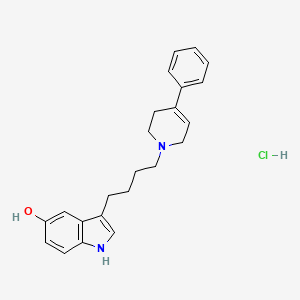

| IUPAC Name | 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride |

| SMILES | Cl.O=C(C=C4)=CC1=C4NC=C1CCCCN2CCC(C3=CC=CC=C3)=CC2.Cl |

| InChIKey | ZCEPVNSWLLJECX-UHFFFAOYSA-N |

Biological Relevance

While the focus is on chemical reactions, this compound’s biological activity (e.g., dopamine D₂ autoreceptor agonism, serotonin 5-HT₁A receptor affinity) underscores its therapeutic potential .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Roxindole hydrochloride is characterized as a dopamine D2 autoreceptor agonist with significant serotonergic activity . It primarily interacts with several neurotransmitter systems, which underpins its potential therapeutic applications:

- Dopamine Receptors : High affinity for D2-like receptors (D2, D3, D4).

- Serotonin Receptors : Notably interacts with 5-HT1A and exhibits 5-HT uptake inhibition.

This dual action allows Roxindole to modulate both dopaminergic and serotonergic pathways, making it a candidate for treating various psychiatric conditions, including depression and anxiety disorders .

Therapeutic Applications

This compound has been investigated for several clinical applications:

- Major Depressive Disorder (MDD) : Clinical trials have shown that Roxindole can lead to rapid antidepressant effects. In one study involving 12 patients with MDD, 67% experienced significant reductions in depression scores within two weeks of treatment .

- Anxiety Disorders : Its anxiolytic properties have been noted, attributed to its serotonergic effects which help in mood regulation .

- Schizophrenia : Although initially developed for this condition, its efficacy was found to be modest. However, it showed some benefits in patients with predominantly negative symptoms of schizophrenia .

- Parkinson's Disease and Prolactinoma : Due to its dopaminergic activity, Roxindole has been explored as a treatment option for Parkinson's disease and prolactinoma, although further research is needed to establish its effectiveness in these areas .

Case Studies

Several clinical studies have highlighted the efficacy of Roxindole in treating psychiatric conditions:

- Depression Study :

- Schizophrenia Study :

Mecanismo De Acción

EMD 38362 ejerce sus efectos al actuar como un agonista en los autorreceptores de dopamina. Se une al subtipo D2-like de los receptores de dopamina, lo que lleva a la inhibición de la liberación de dopamina. Este mecanismo es particularmente útil en condiciones donde la regulación de la dopamina está interrumpida, como la esquizofrenia. El compuesto también tiene afinidad por los receptores de serotonina, lo que contribuye a sus efectos antidepresivos .

Comparación Con Compuestos Similares

Compuestos Similares

BHT 920: Otro agonista de la dopamina con actividad presináptica similar.

Apomorfina: Un agonista de la dopamina bien conocido utilizado en el tratamiento de la enfermedad de Parkinson.

3-PPP: Un compuesto con actividad tanto presináptica como postsináptica en los receptores de dopamina.

Unicidad de EMD 38362

EMD 38362 es único debido a su alta selectividad y potencia en los autorreceptores de dopamina. A diferencia de otros agonistas de la dopamina, tiene una actividad postsináptica mínima, lo que lo hace particularmente útil para dirigirse a la regulación presináptica de la dopamina sin efectos secundarios significativos .

Actividad Biológica

Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of this compound, highlighting its pharmacological profile, clinical findings, and relevant research studies.

Pharmacological Profile

Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:

| Receptor | Affinity (pKi) |

|---|---|

| D2 | 8.55 |

| D3 | 8.93 |

| D4 | 8.23 |

| 5-HT1A | 9.42 |

| 5-HT1B | 6.00 |

| 5-HT1D | 7.05 |

Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .

Antidepressant Effects

Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.

Antipsychotic Activity

While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.

Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:

- Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .

- Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .

Case Studies

Several case studies have highlighted Roxindole's potential in treating mood disorders:

- Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .

- Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .

Propiedades

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPVNSWLLJECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042605 | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-82-4 | |

| Record name | Roxindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.